molecular formula C4H2F9NOS B13953942 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide CAS No. 51735-84-3

1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide

Cat. No.: B13953942
CAS No.: 51735-84-3
M. Wt: 283.12 g/mol
InChI Key: ZWMSJJMEFTXAKG-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide is a fluorinated organic compound known for its unique chemical properties and applications. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. This compound is widely used in various scientific and industrial fields due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide can be synthesized through several methods. One common approach involves the fluorination of butanesulfonyl fluoride using anhydrous hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete substitution of hydrogen atoms with fluorine atoms .

Industrial Production Methods

On an industrial scale, the compound is produced through electrochemical fluorination of sulfolane. This method involves the anodic fluorination of sulfolane in an electrolytic cell, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as alkoxides and amines. The reactions typically occur under mild to moderate temperature conditions, often in the presence of a solvent like acetonitrile or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions include nonafluorobutanesulfonates and nonafluorobutylamines, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of enzyme activity or modification of protein structures. The compound’s strong electron-withdrawing properties make it an effective sulfonylation agent, facilitating the formation of stable sulfonate esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide stands out due to its high thermal stability and resistance to chemical degradation. Its ability to undergo a variety of chemical reactions while maintaining stability makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

51735-84-3

Molecular Formula

C4H2F9NOS

Molecular Weight

283.12 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfinamide

InChI

InChI=1S/C4H2F9NOS/c5-1(6,3(9,10)11)2(7,8)4(12,13)16(14)15/h14H2

InChI Key

ZWMSJJMEFTXAKG-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)S(=O)N)(F)F)(C(F)(F)F)(F)F

Origin of Product

United States

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